

An In-depth Technical Guide to 2-Hydroxyquinolin-8-yl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxyquinolin-8-yl acetate**

Cat. No.: **B058117**

[Get Quote](#)

CAS Number: 15450-72-3

This technical guide provides a comprehensive overview of **2-Hydroxyquinolin-8-yl acetate**, a molecule of interest to researchers and drug development professionals. The document details its chemical properties, potential suppliers, synthesis methodologies, and biological activities, with a focus on the broader class of 8-hydroxyquinoline derivatives to which it belongs.

Chemical and Physical Properties

2-Hydroxyquinolin-8-yl acetate, also known by its tautomeric name 2-oxo-1,2-dihydroquinolin-8-yl acetate, is a derivative of 8-hydroxyquinoline.^[1] Its fundamental properties are summarized below.

Property	Value
CAS Number	15450-72-3
Molecular Formula	C ₁₁ H ₉ NO ₃
Molecular Weight	203.19 g/mol
IUPAC Name	(2-oxo-1H-quinolin-8-yl) acetate
Synonyms	2-hydroxyquinolin-8-yl acetate, Acetic acid 2-oxo-1,2-dihydro-quinolin-8-yl ester

Potential Suppliers

This chemical can be sourced from various suppliers specializing in research chemicals.

Notable suppliers include:

- Sigma-Aldrich: Offers 2-Oxo-1,2-dihydroquinolin-8-yl acetate.
- BLDpharm: Lists 2-Oxo-1,2-dihydroquinolin-8-yl acetate.[\[2\]](#)
- Finetech Chemical: Provides ACETIC ACID 2-OXO-1,2-DIHYDRO-QUINOLIN-8-YL ESTER.[\[3\]](#)
- Zhejiang Jiuzhou Chem Co., Ltd: Supplies (2-oxo-1H-quinolin-8-yl) acetate.[\[4\]](#)

Synthesis and Experimental Protocols

The synthesis of **2-Hydroxyquinolin-8-yl acetate** can be achieved through the acetylation of 8-hydroxyquinolin-2(1H)-one. While a specific protocol for the direct synthesis of the title compound is not readily available in the reviewed literature, a detailed procedure for a similar O-acylation reaction provides a strong foundational methodology.

General Experimental Protocol for O-Acylation:

A general procedure for the O-acylation of a similar compound, 2-amino-8-quinolinol, can be adapted.[\[5\]](#) This involves the reaction of the parent quinolinol with a suitable acylating agent in the presence of a coupling agent and a base.

- Materials: 8-hydroxyquinolin-2(1H)-one, acetic anhydride (or acetyl chloride), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a catalyst like 4-Dimethylaminopyridine (DMAP), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like tetrahydrofuran (THF).
- Procedure:
 - Dissolve 8-hydroxyquinolin-2(1H)-one and the carboxylic acid (acetic acid, or use acetic anhydride directly) in anhydrous THF.

- Add EDCI, DMAP, and DIPEA to the solution under an inert atmosphere (e.g., nitrogen) and cool in an ice bath.
- Allow the reaction to stir for a specified time at room temperature while monitoring its progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired **2-Hydroxyquinolin-8-yl acetate**.

A "one-pot" protocol for synthesizing 8-acylated 2-quinolinones via palladium-catalyzed regioselective acylation of quinoline N-oxides has also been reported and may be adaptable.[6]

Biological Activity and Potential Applications

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[7][8] The biological potential of **2-Hydroxyquinolin-8-yl acetate** can be inferred from the activities of this broader class.

Anticancer Activity

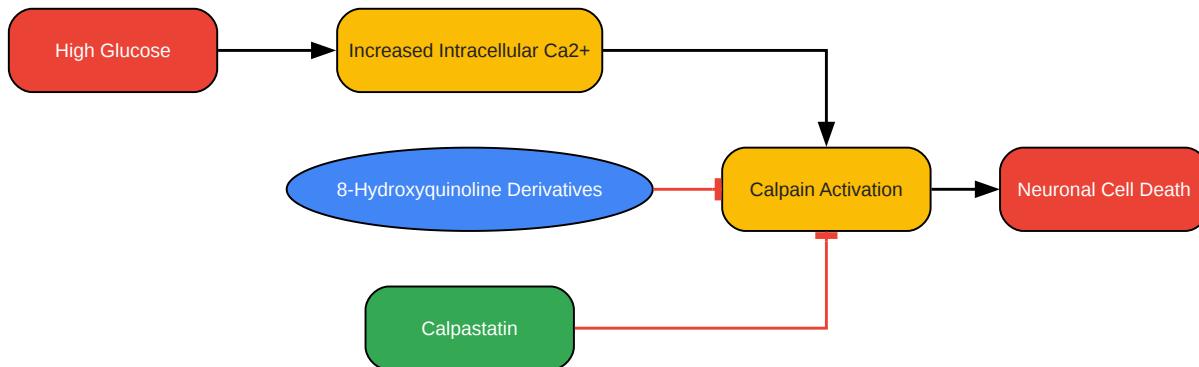
Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells.

Quantitative Data on Related 8-Hydroxyquinoline Derivatives:

Compound Class	Cell Line(s)	Activity (IC ₅₀ /CC ₅₀)	Reference
2-alkyl-5,7-dichloro-8-hydroxyquinoline	Dengue Virus Serotype 2 (DENV2)	IC ₅₀ : 3.03 μM, CC ₅₀ : 16.06 μM	[7]
8-hydroxyquinoline glycoconjugates	HCT 116, MCF-7	IC ₅₀ values ranging from 31.8 μM to 71.3 μM	[9]
5-carboxy-8-hydroxyquinoline	JMJD2A (Histone Demethylase)	Cellular IC ₅₀ : 86.5 μM	[10]

Enzyme Inhibition

The 8-hydroxyquinoline scaffold has been identified as a potent inhibitor of various enzymes, highlighting its potential for therapeutic intervention in a range of diseases.

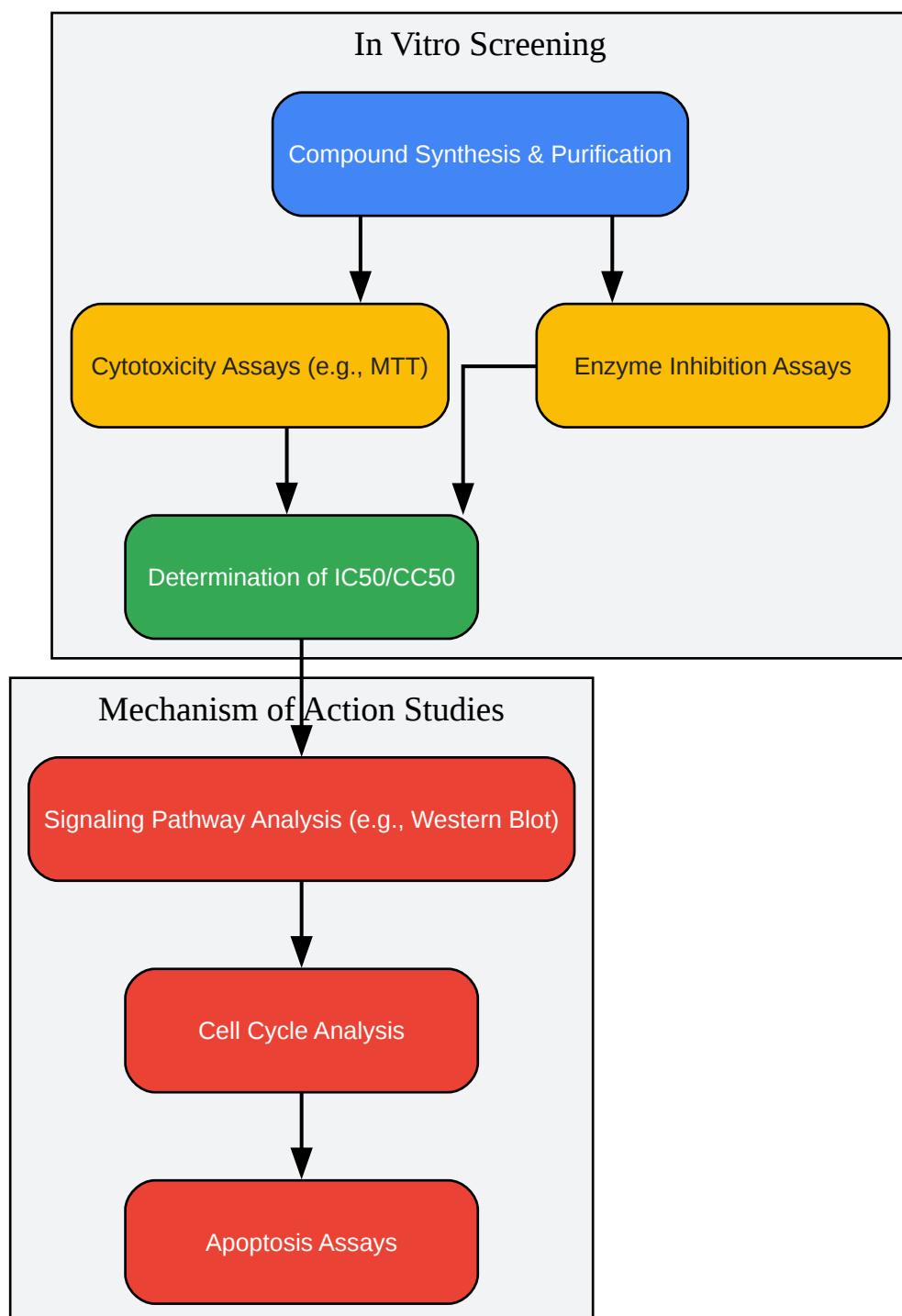

- **Histone Demethylase Inhibition:** 8-Hydroxyquinolines have been shown to inhibit JmjC-domain histone demethylases by binding to the active site Fe(II).[10]
- **Catechol O-Methyltransferase (COMT) Inhibition:** This class of compounds has been identified as potent inhibitors of COMT, an enzyme involved in the metabolism of catecholamines.[11]
- **Cystathionine Beta Synthase (CBS) Inhibition:** Certain 8-hydroxyquinoline derivatives have been found to decrease the activity of CBS, an enzyme implicated in several human disorders.[2][3]

Signaling Pathway Involvement

The biological effects of 8-hydroxyquinoline derivatives are often mediated through their interaction with specific signaling pathways. While a definitive pathway for **2-Hydroxyquinolin-8-yl acetate** has not been elucidated, studies on related compounds suggest potential mechanisms.

Calpain-Calpastatin Signaling Pathway:

8-Hydroxyquinoline and its derivatives have been shown to ameliorate high glucose-induced toxicity in neuronal cells by attenuating the increased expression of calpain. This suggests an interaction with the calpain-calpastatin signaling pathway, which is involved in neuronal cell death.


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of 8-hydroxyquinoline derivatives in the calpain-calpastatin pathway.

This diagram illustrates how high glucose levels can lead to increased intracellular calcium, activating calpain and subsequently causing neuronal cell death. 8-Hydroxyquinoline derivatives, along with the endogenous inhibitor calpastatin, can inhibit calpain activation, thus offering a potential neuroprotective effect.

Experimental Workflow for Biological Activity Screening

The following workflow outlines a general approach for screening the biological activity of **2-Hydroxyquinolin-8-yl acetate**, focusing on its potential anticancer and enzyme inhibitory properties.

[Click to download full resolution via product page](#)

Caption: A general workflow for the biological evaluation of **2-Hydroxyquinolin-8-yl acetate**.

This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening to determine its cytotoxicity and enzyme inhibitory potential. Promising results would then lead to more in-depth studies to elucidate the underlying mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxo-1,2-dihydroquinolin-8-yl acetate | C11H9NO3 | CID 268240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathione Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]
- 6. "One-Pot" Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyquinolin-8-yl acetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b058117#2-hydroxyquinolin-8-yl-acetate-cas-number-and-supplier>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com